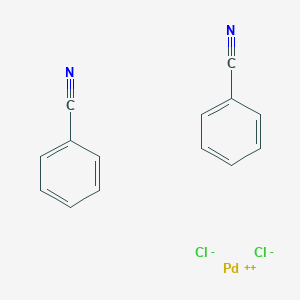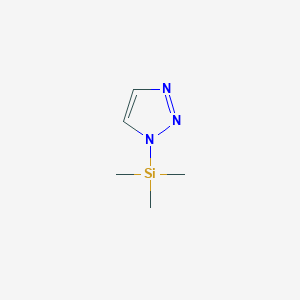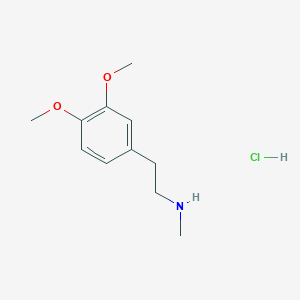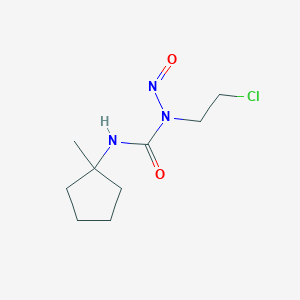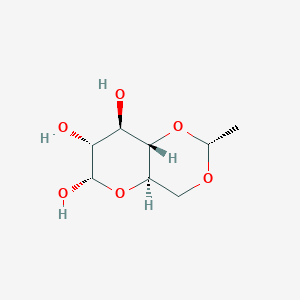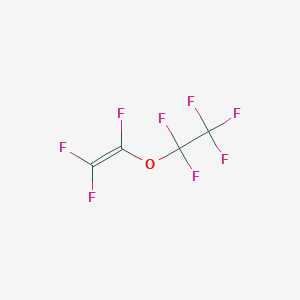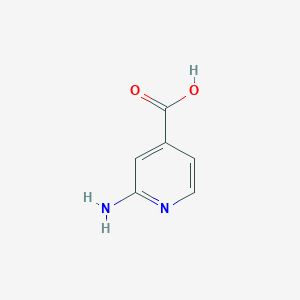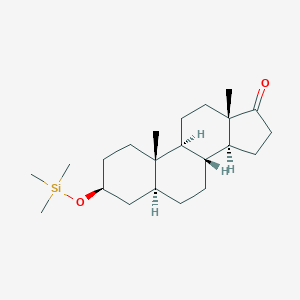
1-(Phenylthio)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylthio)anthraquinone (PTAQ) is a synthetic compound that belongs to the class of anthraquinone derivatives. PTAQ is widely used in scientific research as a fluorescence probe due to its unique spectroscopic properties. The compound exhibits strong absorption in the UV range and emits fluorescence in the visible range, making it an ideal tool for various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-(Phenylthio)anthraquinone is based on its ability to interact with biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. 1-(Phenylthio)anthraquinone has a high affinity for hydrophobic regions, such as the lipid bilayer of cell membranes, and can be used to label specific regions of the membrane.
Biochemische Und Physiologische Effekte
1-(Phenylthio)anthraquinone has been shown to have minimal toxicity and does not interfere with normal cellular processes. The compound has been used to study the effects of various drugs and toxins on cells and tissues. 1-(Phenylthio)anthraquinone has also been used to study the role of lipids and proteins in various diseases, such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Phenylthio)anthraquinone in laboratory experiments include its high sensitivity, low toxicity, and ease of use. 1-(Phenylthio)anthraquinone can be used in a variety of experimental conditions, including live-cell imaging and high-throughput screening. However, 1-(Phenylthio)anthraquinone has some limitations, such as its photobleaching and phototoxicity under prolonged exposure to light.
Zukünftige Richtungen
The future directions for 1-(Phenylthio)anthraquinone research include the development of new derivatives with improved spectroscopic properties and the application of 1-(Phenylthio)anthraquinone in new areas of research, such as drug discovery and diagnostics. 1-(Phenylthio)anthraquinone can also be used in combination with other fluorescent probes to study complex biological processes, such as protein-protein interactions and signaling pathways.
Conclusion:
In conclusion, 1-(Phenylthio)anthraquinone is a versatile and valuable tool for scientific research, with a wide range of applications in biochemistry, cell biology, and physiology. The compound's unique spectroscopic properties make it an ideal tool for studying various biological processes, and its ease of use and low toxicity make it a popular choice for many research laboratories. With continued research and development, 1-(Phenylthio)anthraquinone has the potential to become an even more valuable tool for scientific discovery and innovation.
Wissenschaftliche Forschungsanwendungen
1-(Phenylthio)anthraquinone has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and spectroscopy. The compound is commonly used to study the localization and trafficking of proteins and lipids in cells. 1-(Phenylthio)anthraquinone has also been used to study the dynamics of membrane fusion and fission, as well as the activity of ion channels and transporters.
Eigenschaften
CAS-Nummer |
13354-35-3 |
|---|---|
Produktname |
1-(Phenylthio)anthraquinone |
Molekularformel |
C20H12O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O2S/c21-19-14-9-4-5-10-15(14)20(22)18-16(19)11-6-12-17(18)23-13-7-2-1-3-8-13/h1-12H |
InChI-Schlüssel |
FPRGJFFNVANESG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Andere CAS-Nummern |
13354-35-3 |
Synonyme |
1-(phenylthio)anthraquinone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

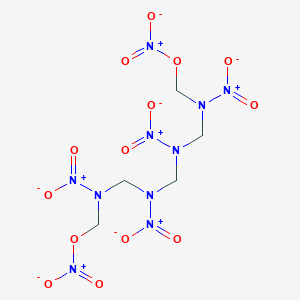
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

